1-Methyl-2-indolinone

Catalog No.
S1487079
CAS No.
61-70-1
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-indolinone

CAS Number

61-70-1

Product Name

1-Methyl-2-indolinone

IUPAC Name

1-methyl-3H-indol-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

RSQUAQMIGSMNNE-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=CC=CC=C21

Synonyms

1-Methyl-1,3-dihydroindol-2-one; 1-Methyl-1H-indolin-2-one; 1-Methyl-2-indolinone; 1-Methyl-2-oxindole; 1-Methylindol-2(3H)-one; 1-Methyloxindole; Ba 2777; N-Methyl-2-indolinone; N-Methylindol-2(3H)-one; N-Methyloxindole NSC 97219

Canonical SMILES

CN1C(=O)CC2=CC=CC=C21
  • As a building block for drug discovery

    1-Methyl-2-indolinone serves as a precursor for the synthesis of various other molecules with potential therapeutic applications. These molecules can be further modified to target specific biological processes or diseases. For instance, research has explored its use in developing anticancer agents, antimalarial agents, and anti-HIV drugs [Source: Sigma-Aldrich product page for 1-Methyl-2-oxindole, ].

  • Investigating its own biological properties

    Studies have explored the biological effects of 1-Methyl-2-indolinone itself. Research suggests it may have antioxidant and anti-inflammatory properties, although further investigation is needed to understand its potential therapeutic applications [Source 1, Source 2].

Additional information:

  • 1-Methyl-2-indolinone is classified as a skin irritant and may cause eye irritation and respiratory irritation. It is important to handle this compound with appropriate safety precautions [Source: PubChem, ].

1-Methyl-2-indolinone is a nitrogen-containing heterocyclic compound with the molecular formula C9H9NOC_9H_9NO. It features an indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. The methyl group is located at the nitrogen atom of the indole, contributing to its unique properties and reactivity. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and biological activities.

The specific mechanism of action of 1-Methyl-2-indolinone is still under investigation. However, research suggests it might possess various biological activities due to its structural similarity to known bioactive molecules []. Studies have shown potential for:

  • Anticonvulsant activity: 1-Methyl-2-indolinone derivatives have been shown to exhibit anticonvulsant effects in animal models [].

  • Mannich Reaction: It acts as a nucleophile, allowing for the introduction of new functional groups at the C3 position of the indole structure, which can lead to various derivatives useful in medicinal chemistry.
  • Condensation Reactions: This compound can undergo condensation with aldehydes and ketones, leading to the formation of more complex structures.
  • Oxidation: It can be oxidized to yield various products, including derivatives that may have enhanced biological activity.

1-Methyl-2-indolinone exhibits a range of biological activities:

  • Anticancer Properties: Some studies suggest that derivatives of 1-methyl-2-indolinone possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Compounds derived from 1-methyl-2-indolinone have shown promise as antimicrobial agents against various pathogens.
  • Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

The synthesis of 1-methyl-2-indolinone can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of 2-acylaminoanilines or similar precursors under acidic conditions, yielding 1-methyl-2-indolinone as a product.
  • Reactions with Isocyanates: Another approach includes reacting indoles with isocyanates to form 1-methyl-2-indolinone derivatives.
  • Alternative Methods: Other synthetic routes may involve the use of microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

1-Methyl-2-indolinone has various applications:

  • Pharmaceuticals: It serves as a scaffold for designing new drugs due to its biological activity.
  • Fluorescent Probes: The compound is utilized in the preparation of fluorescent analogues for studying biological processes, especially in plant biology related to parasitic weed germination .
  • Material Science: Its derivatives may be employed in developing new materials with specific electronic properties.

Interaction studies involving 1-methyl-2-indolinone focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigations have shown that derivatives can interact with specific proteins involved in cancer pathways, potentially inhibiting their activity.
  • Enzyme Inhibition: Some studies indicate that 1-methyl-2-indolinone can inhibit enzymes that play critical roles in metabolic pathways, making it a valuable compound for drug development.

Several compounds share structural similarities with 1-methyl-2-indolinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-IndolinoneIndole derivativeLacks methyl group on nitrogen; used in similar reactions.
1-MethylindoleIndole derivativeMethyl group on carbon instead; different reactivity.
2-OxindoleOxindole derivativeContains a carbonyl at position 2; distinct biological activities.
1-Methyl-3-indoleIndole derivativeMethyl group at position 3; different pharmacological properties.

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences. The presence of the methyl group at the nitrogen atom in 1-methyl-2-indolinone contributes to its unique properties compared to its analogs.

The indolinone core was first identified in natural alkaloids such as rhynchophylline and mitraphylline, isolated from Uncaria tomentosa (cat’s claw plant) in the early 20th century. However, synthetic derivatives like 1-methyl-2-indolinone gained prominence in the 1980s with advancements in heterocyclic chemistry. Early synthetic routes focused on N-alkylation of oxindole, but modern methods now employ catalytic C–H activation and cross-coupling reactions.

Knoevenagel Condensation Strategies

Knoevenagel condensation remains a cornerstone for synthesizing 1-methyl-2-indolinone derivatives. The reaction typically involves activating methylene groups adjacent to electron-withdrawing moieties, enabling nucleophilic attack on carbonyl substrates. Two primary methodologies dominate:

Piperidine-Mediated Condensation
In methanol, 1-methyl-2-indolinone reacts with dicarbaldehydes (e.g., 2 or 3) using piperidine as a base, yielding bis-indolinones like 4a–g and 5b–f after 3–8 hours of reflux [1]. For challenging substrates, alternative conditions improve yields:

  • Ethanol/HCl for compounds 4d–e
  • Acetic acid/HCl for 5b
  • Toluene/p-toluenesulfonic acid for 5c–d [1].

Ti(OⁱPr)₄-Pyridine System
Titanium isopropoxide and pyridine in tetrahydrofuran (THF) facilitate condensation between 1-methyl-2-indolinone and acetophenones, producing 3-methyleneoxindoles (e.g., 5a–e) with Z-selectivity (Z:E = 5:1) [3]. Steric and electronic effects dictate stereoselectivity, as evidenced by upfield ^1H NMR shifts (6.84 ppm for Z-isomers vs. 6.14 ppm for E-isomers) [3].

Table 1: Comparative Knoevenagel Conditions

Catalyst SystemSolventTemperatureYield (%)Product
PiperidineMethanolReflux70–85Bis-indolinones [1]
Ti(OⁱPr)₄/PyridineTHFRoom temp89–933-Methyleneoxindoles [3]

Photocatalytic Hydroxylation Approaches

Current literature on 1-methyl-2-indolinone lacks explicit examples of photocatalytic hydroxylation. However, analogous oxindole hydroxylation strategies suggest potential pathways. For instance, α-tosyloxyacetophenone-mediated oxidation under aerobic conditions forms 3-hydroxyoxindoles via hydroperoxide intermediates [4]. Future studies could explore visible-light-driven protocols using Ru or Ir photocatalysts to achieve C–H hydroxylation at the indolinone core.

N-Alkylation and Functionalization Techniques

N-Alkylation of 1-methyl-2-indolinone requires precise control to avoid competing C3-alkylation. Butyllithium-mediated deprotonation followed by alkyl halide treatment achieves regioselective N-functionalization:

  • Methylation: Using methyl iodide (1.2 equiv.) and BuLi (2.2 equiv.) yields 1,3,3-trimethyloxindole (20a) in 71% [4].
  • Benzylation: Benzyl bromide (1.2 equiv.) affords 3-benzyl derivatives (9k) in 63% [4].

Alkyl halide reactivity follows the order RI > RBr > RCl, with iodides favoring N-alkylation and bromides enhancing C3-selectivity [4].

Table 2: N-Alkylation Optimization

SubstrateAlkylating AgentEquiv.BaseYield (%)Product
8bMeI1.2BuLi719c [4]
8fBnBr1.2BuLi639k [4]

Multicomponent Reactions and Cascade Synthesis

Multicomponent reactions streamline access to complex indolinone architectures. A Knoevenagel/allylic oxidation/Wittig cascade converts 1-methyl-2-indolinone into (E)-3-(1,3-diarylallylidene)oxindoles:

  • Knoevenagel Condensation: Ti(OⁱPr)₄/pyridine mediates coupling with acetophenones to form 3-methyleneoxindoles [3].
  • Wittig Reaction: Benzylidene phosphonium ylides extend conjugation, yielding diarylallylidene products [3].

This approach circumvents palladium catalysts, enabling incorporation of iodoaryl groups previously incompatible with cross-coupling [3].

Chiral Synthetic Approaches

Stereoselective synthesis of 1-methyl-2-indolinone derivatives remains underexplored. Limited examples include Z-selective Knoevenagel condensations via chelation control [3]. Asymmetric organocatalysis (e.g., cinchona alkaloids) or transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) could potentially access enantioenriched indolinones, though no studies in the provided literature demonstrate this.

Impact of N-Substitution Patterns

The N-substitution pattern in 1-methyl-2-indolinone derivatives represents a critical structural determinant that significantly influences biological activity and kinase selectivity. Research has demonstrated that the nature of the N-substituent profoundly affects both the pharmacokinetic properties and the target specificity of these compounds [1] [2].
The fundamental N-methyl substitution in 1-methyl-2-indolinone provides a baseline for comparing other N-substitution patterns. Studies have shown that N-methyl derivatives maintain potent activity against cyclin-dependent kinases with half-maximal inhibitory concentration values ranging from 2.04 to 2.7 micromolar [2]. This substitution pattern offers an optimal balance between molecular size and electronic properties, allowing effective binding to the adenosine triphosphate binding pocket of kinases while maintaining adequate pharmacokinetic properties.

N-benzyl substitution has emerged as particularly promising, with compounds showing enhanced activity compared to their N-methyl counterparts. Benzylidene-indolinone derivatives with N-benzyl substitution exhibit half-maximal inhibitory concentration values as low as 0.91 micromolar against certain kinase targets [1] [2]. The benzyl group provides additional hydrophobic interactions within the kinase binding site, contributing to improved binding affinity and selectivity. Substitution of the indolinone nitrogen with bulky substituents such as benzyl or substituted benzyl groups versus an N-methyl group appeared to improve both alpha-synuclein affinity and selectivity versus amyloid-beta and tau fibrils [1].

N-phenyl substitution generally results in reduced activity compared to N-methyl and N-benzyl derivatives, with half-maximal inhibitory concentration values typically ranging from 5.0 to 10.0 micromolar [3]. This reduction in potency is attributed to unfavorable steric interactions and altered binding geometry within the kinase active site. The planar nature of the phenyl ring may prevent optimal positioning of the indolinone core for effective hydrogen bonding with the kinase hinge region.

The introduction of bulky N-substituents creates significant steric hindrance effects that can either enhance or diminish biological activity depending on the specific kinase target. Crystal structures have revealed that sterically hindered phenol moieties at the N-position can prevent the formation of intramolecular hydrogen bonds, thereby affecting the overall conformation and binding properties of the molecule [4]. In three of four molecules studied, the hydroxyl group of the bulky substituent at the N-1 atom was not involved in hydrogen bonds due to steric hindrances [4].

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the indolinone scaffold play a fundamental role in determining kinase inhibitory activity. The strategic placement of electron-withdrawing groups and electron-donating groups significantly modulates the binding affinity and selectivity profile of these compounds [5] [6] [7].
Electron-withdrawing groups consistently enhance kinase inhibition potency through multiple mechanisms. Strong electron-withdrawing groups such as nitro and trifluoromethyl substituents provide the most significant enhancement, with activity improvements of up to 120% compared to unsubstituted compounds [5]. These groups stabilize negative charges that develop during the binding process and influence the electronic distribution within the indolinone ring system. The introduction of a strong electron-withdrawing group into the donor-acceptor-pi-acceptor framework effectively induces red shifts in absorption due to the small band gap and low-lying lowest unoccupied molecular orbital of internal acceptor groups [5].

Moderate electron-withdrawing groups, including chloro, bromo, and fluoro substituents, provide substantial but less dramatic enhancements in kinase inhibition. These substituents offer an optimal balance between electronic activation and steric considerations. The C5-bromo substitution has been identified as particularly effective, yielding the highest activity in several compound series with half-maximal inhibitory concentration values as low as 0.91 micromolar [2]. The C5-chloro substitution also demonstrates high activity across multiple kinase targets, with values ranging from 1.15 to 2.88 micromolar [2].

The mechanism by which electron-withdrawing groups enhance activity involves stabilization of partial negative charges that develop on the imine nitrogen during the binding process. This stabilization effect has been confirmed through Hammett plot analysis, which showed positive rho values reflecting the beneficial effect of electron-withdrawing groups on the inversion transition state geometry [6]. The positive rho value and the relatively high linearity of the plots reflect the stabilization effect of electron-withdrawing groups on the partial negative charge on the imine nitrogen [6].

Electron-donating groups generally produce less favorable effects on kinase inhibition, with strong electron-donating groups such as amino and dialkylamino substituents often reducing activity by 20-40% compared to unsubstituted compounds [7]. However, moderate electron-donating groups like methyl and methoxy substituents can provide neutral or slightly positive effects, particularly when positioned to enhance hydrophobic interactions without disrupting critical binding interactions [8].

The nucleophilicity of indole derivatives is significantly affected by activating and deactivating substituents. Relative proton affinities reflect the ortho and para orientation ability of methyl, fluoro, and amino groups, whereas the large deactivating effect of nitro groups is mainly observed at these positions [8]. The methyl group has been shown to have inductive electron-withdrawing character instead of electron-releasing, with its activating ability being due to a small mesomeric electron-releasing character [8].

Hydrophobic Interactions in Kinase Binding

Hydrophobic interactions represent a crucial component of the binding mechanism between 1-methyl-2-indolinone derivatives and protein kinases. These interactions not only contribute to binding affinity but also play a determining role in kinase selectivity and biological activity [9] [10] [11].

The indolinone scaffold provides multiple opportunities for hydrophobic interactions within the kinase binding site. The bicyclic structure creates an extensive hydrophobic surface area that can engage in favorable van der Waals interactions with hydrophobic residues in the kinase active site. Studies have demonstrated that hydrophobic interactions dominate in the association of protein domains with membranes, with association rate constants being enhanced by increased ionic strength that strengthens hydrophobic interactions [11].

Extended hydrophobic side chains have been shown to improve both potency and selectivity in kinase inhibition. Compounds containing extended side chains at the C-3 position of the indolinone core exhibited high potency and selectivity when tested against platelet-derived growth factor receptor and vascular endothelial growth factor receptor kinases [3]. The compound containing an extended side chain at the C-3 position showed half-maximal inhibitory concentration values in the submicromolar range [3].

The hydrophobic submotif in kinase docking interactions has been extensively studied, revealing that specific hydrophobic residues can determine the specificity of mitogen-activated protein kinase docking interactions [10]. Two hydrophobic residues can determine the specificity of these interactions, with the hydrophobic submotif having the consensus sequence of hydrophobic residue-any residue-hydrophobic residue [10].

Research has demonstrated that the role of hydrophobic interactions in kinase binding is context-dependent. For protein kinase C activation, an inverse relationship between the unsaturation index of phospholipids and the ability to activate protein kinase C was observed, indicating that hydrophobic interactions between the kinase and lipid components are crucial for activation [12]. The effects of hydrophobic interaction on the activation of calcium-stimulated phospholipid-dependent protein kinase showed that the hydrophobic part of the activating phospholipid plays a role in the activation mechanism [12].

The importance of hydrophobic residues in kinase inhibitor interactions has been confirmed through site-directed mutagenesis studies. Evidence for the importance of hydrophobic residues in the interactions between the cyclic adenosine monophosphate-dependent protein kinase catalytic subunit and protein kinase inhibitors showed that mutations of key hydrophobic residues dramatically affected inhibitor binding [13]. The protein kinase inhibitor alpha isoform displayed increased half-maximal inhibitory concentration values of 71-fold, 150-fold, and 1800-fold for different hydrophobic residue mutations [13].

Steric Effects and Conformational Constraints

Steric effects and conformational constraints play pivotal roles in determining the binding affinity and selectivity of 1-methyl-2-indolinone derivatives. These effects arise from the spatial arrangement of atoms and influence both the shape and reactivity of the molecules [14] [15] [4].

Steric hindrance can significantly impact the biological activity of indolinone derivatives through multiple mechanisms. The introduction of bulky substituents can prevent optimal binding conformations, reduce accessibility to important functional groups, and modify the electronic properties of the molecule [15]. Steric effects complement electronic effects in dictating the shape and reactivity of molecules, with steric repulsive forces between overlapping electron clouds resulting in structured groupings of molecules [14].

Conformational restriction through cyclization or the introduction of rigid substituents can provide significant benefits in drug design. The optimization of the free energy gained during the association of a ligand with a receptor can be achieved through the relative spatial disposition of functional groups, accomplished by introducing bulkiness, unsaturation, or cyclization [15]. The expected benefits include a rise in receptor selectivity, an increase in potency, progress in pharmacophore identification, and increased metabolic stability [15].

Crystal structure analysis of indolinone derivatives with sterically hindered phenol moieties has revealed the impact of steric constraints on molecular conformation. All structures studied contained a sterically loaded 4-hydroxy-3,5-di-tert-butylbenzyl substituent at the N-1 position of the indole heterocycle [4]. In three of four molecules, the hydroxyl group of the bulky substituent at the N-1 atom was not involved in hydrogen bonds due to steric hindrances [4].

The relationship between conformational restriction and bioavailability has been established through empirical studies. An intriguing correlation between the bioavailability of a compound and the number of its rotatable bonds was found, with rigid compounds generally showing improved bioavailability properties [15]. This correlation suggests that conformational restriction can be a valuable strategy for optimizing drug-like properties.

Steric effects can also be utilized advantageously in molecular junction formation. Low-intensity studies have shown that long alkoxy groups effectively suppress undesired junction formation through steric hindrance, demonstrating how steric effects can be exploited for selectivity [16]. When long alkoxy groups were replaced with hydrogen atoms, different binding patterns were observed, suggesting that steric hindrance can be used to control molecular recognition events [16].

Heterocyclic Hybridization Strategies

Heterocyclic hybridization represents an advanced approach in the design of 1-methyl-2-indolinone derivatives, offering opportunities to combine the favorable properties of multiple heterocyclic systems while potentially overcoming limitations of individual scaffolds [17] [18] [19].

The concept of heterocyclic hybridization involves the strategic connection of the indolinone core with other heterocyclic systems to create hybrid molecules with enhanced or novel biological activities. This approach has been successfully applied in the development of quinazoline-2-indolinone hybrid compounds, which have shown promising antiproliferative activity and inhibitory activity against phosphatidylinositol 3-kinase alpha [17].

Novel quinazoline-2-indolinone derivatives constructed through a hybridization approach have demonstrated superior antitumor properties compared to conventional 4-aniline quinazoline derivatives. The promising findings were achieved by the innovative introduction of alpha, beta-unsaturated ketone structures into the hybrid compounds, with the simultaneous presence of alpha, beta-unsaturated ketone structures and electron-donating substituents being a pivotal component impacting antitumor activity [17].

Triazole-tethered indolinone hybrids represent another successful example of heterocyclic hybridization. Novel indolinone-triazole hybrids have been designed and synthesized as anti-hepatocellular and anti-pancreatic cancer agents with vascular endothelial growth factor receptor-2 inhibitory activity [18]. The acylhydrazone linkage between the indolinone core and triazole ring provides an optimal geometric arrangement for kinase binding while maintaining synthetic accessibility.

The development of multicomponent reactions for the construction of indole-fused heterocycles has opened new avenues for heterocyclic hybridization. A unique multicomponent reaction for modular assembly of indole-fused seven-membered heterocycles has been developed, allowing rapid construction of oxadiazepines and thiadiazepines with promising anticancer activity [19]. This approach provides a powerful strategy for indole functionalization and offers a valuable tool for the construction of seven-membered heterocycles [19].

The biological evaluation of heterocyclic hybrid compounds has revealed distinct structure-activity relationships compared to their parent compounds. Coumarinyl-indolinone hybrid compounds combining 4-hydroxycoumarin and pyrazolyl indolinone motifs have shown unique selectivity profiles and mechanisms of action [20]. The mechanistic insights derived from these studies provide valuable guidance for the design of next-generation hybrid compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

UNII

BKN6HNS2AW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61-70-1

Wikipedia

2-Indolinone, 1-methyl-

Dates

Last modified: 08-15-2023

Explore Compound Types